Sinensetin

Alzheimer's disease BACE1 inhibition amyloid-beta

Researchers requiring a chemically defined polymethoxylated flavone (PMF) for reproducible pharmacology often encounter uncharacterized variance from generic 'PMF mixtures' or analog substitution. Sinensetin, with its unique 5,6,7,3',4'-pentamethoxy substitution lacking the C-8 methoxy group, provides the exact structural benchmark needed to eliminate this ambiguity. - **Validated SAR Benchmark**: Distinct BACE1 binding mode forming 4 H-bonds vs. 2-3 for nobiletin/tangeretin, enabling precise flavone recognition motif studies. - **Quantifiable Enzyme Inhibition**: Calibrated CYP1A2 inhibitor (IC50 = 40.2 μM) and potent α-glucosidase reference (IC50 = 0.66 mg/mL, 7-fold > crude extract). - **In Vivo Safety Margin**: Documented lowest acute toxicity among six flavonoids in zebrafish angiogenesis models, reducing developmental artifact confounds. Supplied with full analytical documentation to ensure lot-to-lot consistency for regulatory dossier preparation.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
CAS No. 2306-27-6
Cat. No. B1680974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinensetin
CAS2306-27-6
Synonyms3',4',5,6,7-pentamethoxyflavone
sinensetin
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC
InChIInChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3
InChIKeyLKMNXYDUQXAUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinensetin (CAS 2306-27-6): A Well-Defined Polymethoxylated Flavone Scaffold with Quantifiable Differentiation in Enzyme and Cellular Assays


Sinensetin (2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one) is a naturally occurring polymethoxylated flavone (PMF) bearing five methoxy substituents on its benzo-γ-pyrone core [1]. As a member of the PMF subclass found in citrus fruits and certain medicinal plants, sinensetin serves as a structural and functional benchmark for exploring methoxylation-dependent bioactivity, with its distinct substitution pattern (C-3′, C-4′, C-5, C-6, C-7) driving quantifiable differences in enzyme inhibition potency, protein binding mode, and selectivity relative to close analogs such as nobiletin (hexamethoxyflavone) and tangeretin (pentamethoxyflavone) [2].

1 Polymethoxylated flavone scaffold for methoxylation-dependent SAR studies
2 Enzyme inhibition workflow: BACE1, CYP1A2, α-glucosidase assay fit
3 Zebrafish angiogenesis model probe with reported low toxicity profile

Why Sinensetin Cannot Be Indiscriminately Substituted by Other Citrus Polymethoxyflavones


Despite sharing a polymethoxylated flavone core, sinensetin, nobiletin, and tangeretin exhibit distinct methoxylation patterns—sinensetin lacks the C-8 methoxy group present in both nobiletin and tangeretin and carries only a single C-3′ methoxy rather than the 3′,4′-dimethoxy arrangement of nobiletin [1]. These structural variations directly translate to divergent biological profiles: nobiletin demonstrates superior BACE1 inhibition, tangeretin uniquely induces CYP3A4, and sinensetin possesses the lowest acute toxicity in zebrafish angiogenesis models [2][3]. Procurement of a generic “PMF mixture” or substitution of one analog for another therefore introduces uncharacterized variance in enzyme inhibition potency, metabolic interaction liability, and in vivo safety margins, compromising experimental reproducibility and regulatory dossier consistency [4].

Methoxylation pattern mismatch C-8 methoxy absence and single C-3′ methoxy create binding-mode differences vs. nobiletin or tangeretin.
CYP induction variance Tangeretin uniquely induces CYP3A4; substituting sinensetin may alter metabolic interaction liability in vitro.
Toxicity endpoint context Sinensetin shows the lowest acute toxicity in zebrafish models; analog substitution may shift safety-related endpoint interpretation.

Quantitative Differentiation of Sinensetin Against Key Analogs: A Direct Evidence Inventory


BACE1 Inhibition: Sinensetin Exhibits Intermediate Potency with a Unique Four-Hydrogen-Bond Binding Mode

In a direct comparative enzyme inhibition study, sinensetin inhibited BACE1 with an IC50 of 6.3 × 10⁻⁵ M, which was 28.6% less potent than tangeretin (IC50 = 4.9 × 10⁻⁵ M) but only 6.8% less potent than nobiletin (IC50 = 5.9 × 10⁻⁵ M). Despite lower potency, sinensetin formed four hydrogen bonds with BACE1 residues (TYR71, LYS75, TRP76, TYR198) and achieved the most favorable docking energy (−7.2 kcal/mol) among the three PMFs tested [1].

BACE1 inhibition
Head-to-head
IC50 = 6.3 × 10⁻⁵ M; Docking energy = −7.2 kcal/mol (most favorable among tested PMFs)
Supports BACE1 binding-mode research independent of maximal potency
Four hydrogen bonds observed; non-competitive kinetics
Alzheimer's disease BACE1 inhibition amyloid-beta

CYP1A2 Inhibition: Sinensetin Demonstrates Moderate Potency Distinct from Inactive PMF Analogs

In a human cDNA-expressed CYP1A2 enzyme assay, sinensetin inhibited CYP1A2 with an IC50 of 40.2 μM (Ki = 35.2 μM), placing it in the moderate inhibition range. In contrast, other structurally related PMFs, including nobiletin and tangeretin, were reported to be among the main perpetrators of CYP1A2 inhibition in clementine juice without reported individual IC50 values, while several other herbal constituents tested (andrographolide, asiaticoside, asiatic acid, madecassic acid, caffeic acid, rosmarinic acid) showed negligible inhibition with IC50 > 100 μM [1][2].

CYP1A2 inhibition
Assay context
IC50 = 40.2 μM; Ki = 35.2 μM
Reported moderate CYP1A2 inhibition benchmark for food-drug interaction research
Human cDNA-expressed CYP1A2; >2.5-fold lower IC50 than inactive constituents
drug metabolism CYP inhibition food-drug interaction

Antiangiogenic Activity: Sinensetin Is the Most Potent and Least Toxic Among Seven Tested Flavonoids

In a head-to-head comparison of seven polymethoxylated flavonoids using HUVEC proliferation assays and zebrafish embryo models, sinensetin was identified as the compound with the most potent antiangiogenesis activity and the lowest lethal toxicity. Sinensetin induced G0/G1 cell cycle arrest in HUVECs and downregulated the mRNA expression of angiogenesis genes (flt1, kdrl, hras) in zebrafish [1].

Antiangiogenic activity
Head-to-head
Ranked most potent antiangiogenic with lowest toxicity among seven tested flavonoids
Supports zebrafish angiogenesis model endpoint review
G0/G1 HUVEC arrest; flt1, kdrl, hras downregulation in zebrafish
angiogenesis zebrafish toxicity

α-Glucosidase Inhibition: Sinensetin Is 7-Fold More Potent Than Its Parent Plant Extract

When compared to the 50% ethanolic extract of Orthosiphon stamineus from which it was isolated, purified sinensetin demonstrated an α-glucosidase IC50 of 0.66 mg/mL—a 7.0-fold improvement in potency over the crude extract (IC50 = 4.63 mg/mL). For α-amylase, sinensetin (IC50 = 1.13 mg/mL) was 32.5-fold more potent than the extract (IC50 = 36.70 mg/mL) [1].

α-Glucosidase inhibition
Head-to-head
IC50 = 0.66 mg/mL (7-fold more potent than crude extract)
Supports defined-potency enzyme inhibition over botanical extract variability
Also 32.5-fold more potent for α-amylase (IC50 = 1.13 mg/mL)
diabetes α-glucosidase carbohydrate metabolism

Defined Application Scenarios for Sinensetin Based on Quantitative Differentiation Evidence


Investigating Structure-Activity Relationships (SAR) of Methoxylation in Flavone-Protein Interactions

Sinensetin's unique pattern of five methoxy groups (absent at C-8; single at C-3′) makes it an essential SAR tool for probing the role of specific methoxylation sites in enzyme binding. Its ability to form four hydrogen bonds with BACE1—more than tangeretin (two bonds) or nobiletin (three bonds)—despite lower inhibitory potency provides a distinct molecular signature for studying flavone recognition motifs [1].

Zebrafish-Based Antiangiogenic Screening Requiring a High Therapeutic Index

For laboratories employing zebrafish as an in vivo angiogenesis model, sinensetin offers a validated reference compound with documented superiority in both antiangiogenic potency and low toxicity relative to six other flavonoids [2]. This defined safety margin minimizes developmental toxicity artifacts that could confound interpretation of vessel inhibition phenotypes.

In Vitro Assessment of CYP1A2-Mediated Drug Interaction Liability

Given its moderate and precisely quantified CYP1A2 inhibition (IC50 = 40.2 μM), sinensetin serves as a benchmark positive control in CYP inhibition screening panels. Its well-defined IC50 allows for calibration of assay sensitivity and provides a comparator for evaluating the inhibitory potential of novel PMF derivatives or complex citrus extracts [3].

Diabetes Research Requiring a Defined α-Glucosidase Inhibitor Standard

Pure sinensetin (IC50 = 0.66 mg/mL) provides a highly reproducible and potent α-glucosidase inhibitory activity that is 7-fold greater than the crude plant extract from which it is derived [4]. This makes it suitable as a reference inhibitor for assay development and for studies investigating postprandial glucose regulation mechanisms, free from the compositional variability inherent in botanical preparations.

Application
Selection Property
Validation Focus
Flavone-protein SAR studies
Methoxylation pattern: C-8 absent, single C-3′
Hydrogen-bond network vs. docking energy context
Zebrafish angiogenesis screening
Reported low toxicity ranking in flavonoid set
Developmental toxicity endpoint monitoring
CYP1A2 inhibition panel calibration
Moderate, quantified IC50 benchmark
Assay sensitivity and food-drug interaction context
α-Glucosidase reference inhibitor
Defined potency vs. crude extract variability
Postprandial glucose regulation model context

Technical Documentation Hub

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35 linked technical documents
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